molecular formula C19H17FN2O3S B2944218 N-(4-ethoxyphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide CAS No. 1223952-41-7

N-(4-ethoxyphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide

Cat. No.: B2944218
CAS No.: 1223952-41-7
M. Wt: 372.41
InChI Key: RXUBHPCXODLOBK-UHFFFAOYSA-N
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Description

Compound Overview and Research Significance N-(4-ethoxyphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is a synthetic small molecule of significant interest in early-stage chemical and pharmacological research. It features a 1,3-oxazole core, a privileged structure in medicinal chemistry known for its diverse biological activities. The molecule's structure incorporates fluorophenyl and ethoxyphenyl pharmacophores linked via a sulfanylacetamide bridge, making it a compelling candidate for exploring structure-activity relationships (SAR) and identifying novel bioactive compounds . Potential Applications and Mechanisms While specific target identification and mechanism of action studies for this exact compound require further investigation, its molecular architecture suggests broad utility. The 1,3-oxazole scaffold is commonly investigated for its potential interactions with various enzyme families and receptors. Researchers may utilize this compound as a core chemical template in high-throughput screening assays to discover new modulators of protein-protein interactions or enzymatic activity. The strategic inclusion of fluorine atoms can be leveraged to study metabolic stability and binding affinity, which are critical parameters in drug discovery . Handling and Compliance This product is provided exclusively for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the product's Safety Data Sheet (SDS) and adhere to all applicable local and international regulations concerning the handling of synthetic chemical entities.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3S/c1-2-24-16-9-7-15(8-10-16)22-18(23)12-26-19-21-11-17(25-19)13-3-5-14(20)6-4-13/h3-11H,2,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXUBHPCXODLOBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated aromatic compound.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached through an etherification reaction.

    Formation of the Acetamide Linkage: The final step involves forming the acetamide linkage through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow chemistry can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Core Heterocycles

The compound’s core structure can be compared to analogs with modifications in:

Heterocyclic ring systems (e.g., oxadiazole, triazole, pyrazole).

Substituents on the aryl/heteroaryl groups.

Linker groups (e.g., sulfanyl vs. oxy or amino).

Table 1: Key Structural Analogs and Modifications
Compound Name Core Heterocycle R1 (Acetamide) R2 (Heterocycle) Notable Properties/Activities Reference
N-(4-ethoxyphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide (Target) 1,3-Oxazole 4-ethoxyphenyl 4-fluorophenyl N/A (Hypothetical based on structural data) -
2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide 1,3-Oxazole 2,4-difluorophenyl 3-chlorophenyl Higher lipophilicity due to halogenation
CDD-934506 (2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide) 1,3,4-Oxadiazole 4-nitrophenyl 4-methoxyphenyl Antimicrobial activity
N-(2-ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole 2-ethoxyphenyl 4-methoxyphenyl Potential enzyme inhibition
GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) Thiazole 4-fluorophenyl Pyridinyl Kinase inhibition

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂ in CDD-934506) enhance reactivity but may reduce bioavailability .
  • Halogenation (e.g., 4-fluorophenyl in the target compound vs. 3-chlorophenyl in ) influences lipophilicity and target binding.
  • Heterocycle choice impacts metabolic stability; oxazoles and oxadiazoles are more resistant to oxidation than thiazoles .

Hypothetical Bioactivity of Target Compound :

  • The 4-fluorophenyl group may enhance binding to hydrophobic enzyme pockets.
  • The ethoxyphenyl moiety could improve metabolic stability compared to nitro or methoxy substituents .

Physicochemical Properties

  • Lipophilicity : The ethoxy group increases lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration.
  • Solubility : Polar sulfanyl and acetamide groups may improve aqueous solubility compared to purely aromatic analogs.
  • Tautomerism : Analogous oxazole-thione derivatives (e.g., in ) exhibit tautomerism, which could influence reactivity.

Biological Activity

N-(4-ethoxyphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes an ethoxyphenyl group, an oxazole moiety, and a sulfanyl linkage. Its molecular formula is C18_{18}H18_{18}F1_1N1_1O2_2S1_1, which contributes to its unique pharmacological properties.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific protein targets, which may include phosphatases and kinases involved in cellular signaling pathways.
  • Antioxidant Properties : Preliminary studies suggest that this compound may exert antioxidant effects, reducing oxidative stress in cellular models.

Table 1: Summary of Biological Activities

Activity TypeModel SystemObserved EffectReference
Enzyme InhibitionIn vitro assaysIC50_{50} values in low micromolar range
Antioxidant ActivityCellular modelsReduction in reactive oxygen species (ROS) levels
CytotoxicityCancer cell linesInduction of apoptosis

Case Studies

  • Cancer Research : In a study involving human cancer cell lines, this compound demonstrated significant cytotoxic effects. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.
  • Diabetes Models : In animal models of diabetes, the compound improved glycemic control and showed promise in modulating insulin signaling pathways. This was evidenced by changes in gene expression related to glucose metabolism and insulin sensitivity.
  • Neuroprotective Effects : Recent studies have indicated that this compound may offer neuroprotective benefits by attenuating neuroinflammation and promoting neuronal survival in models of neurodegenerative diseases.

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound suggests moderate bioavailability with a favorable distribution in tissues. Toxicological assessments indicate a relatively low toxicity profile at therapeutic doses.

Table 2: Pharmacokinetic Parameters

ParameterValue
Bioavailability~30%
Half-life4 hours
MetabolismHepatic

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